molecular formula C33H32FNaO6 B7852604 Etalocib CAS No. 152608-41-8

Etalocib

Número de catálogo: B7852604
Número CAS: 152608-41-8
Peso molecular: 566.6 g/mol
Clave InChI: GKDIMGQSBSDJNC-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Industrial Production Methods: Industrial production methods for Etalocib are not well-documented, likely due to its status as an investigational drug. Typically, such compounds are synthesized in controlled laboratory environments to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: Etalocib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Aplicaciones Científicas De Investigación

Etalocib has been explored for its potential in treating various cancers, including non-small cell lung cancer and pancreatic cancer . It has also been studied for its effects on inflammatory conditions such as asthma, psoriasis, and ulcerative colitis . In addition to its medical applications, this compound’s role as a leukotriene B4 receptor antagonist and peroxisome proliferator-activated receptor gamma agonist makes it a valuable compound for research in biochemistry and pharmacology.

Comparación Con Compuestos Similares

    Montelukast: Another leukotriene receptor antagonist used primarily for asthma and allergic rhinitis.

    Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes.

Comparison: Etalocib is unique in that it combines the properties of both a leukotriene B4 receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist . This dual action makes it a versatile compound with potential applications in both oncology and inflammatory diseases. Unlike Montelukast, which is primarily used for respiratory conditions, this compound’s anti-cancer properties set it apart. Compared to Rosiglitazone, this compound’s additional leukotriene B4 receptor antagonism provides a broader range of therapeutic effects.

Actividad Biológica

Etalocib, also known as LY293111, is a compound that has garnered attention for its biological activity as a leukotriene B4 (LTB4) receptor antagonist and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Leukotriene B4 Receptor Antagonism :
    • This compound acts primarily as an antagonist to the LTB4 receptor (BLT1), which is involved in mediating inflammatory responses. LTB4 is known to attract immune cells such as neutrophils and macrophages to sites of inflammation, thereby playing a critical role in various inflammatory diseases .
    • By blocking the BLT1 receptor, this compound may reduce inflammation and tissue damage associated with conditions like asthma, psoriasis, and ulcerative colitis .
  • PPARγ Activation :
    • In addition to its role as a BLT1 antagonist, this compound has been shown to activate PPARγ, a nuclear receptor that regulates gene expression involved in glucose metabolism and fatty acid storage. Activation of PPARγ is linked to anti-inflammatory effects and improved insulin sensitivity .
    • This dual action suggests that this compound could be beneficial in treating metabolic disorders alongside inflammatory conditions.

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials targeting various conditions:

  • Cancer : Clinical trials assessed its efficacy in treating non-small cell lung cancer and pancreatic cancer. However, these trials were suspended due to insufficient evidence of efficacy .
  • Inflammatory Conditions : Trials were also conducted for asthma, psoriasis, and ulcerative colitis. Similar to cancer studies, these trials faced challenges regarding efficacy, leading to their discontinuation .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study highlighted the structural basis of BLT1 activation by LTB4, revealing critical interactions that this compound may disrupt. This structural understanding aids in the rational design of more effective BLT1 antagonists .
  • Another investigation into PPARγ ligands indicated that compounds similar to this compound could enhance anti-inflammatory responses while modulating metabolic pathways .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Asthma Management : In a cohort study involving patients with severe asthma, the administration of this compound demonstrated a reduction in exacerbation rates compared to placebo, although statistical significance was not achieved due to sample size limitations.
  • Psoriasis Treatment : A small clinical trial reported improvements in psoriasis severity scores among participants treated with this compound over 12 weeks, suggesting its potential role in managing chronic inflammatory skin conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanismPotential Applications
LTB4 Receptor AntagonismInhibits recruitment of immune cellsAsthma, psoriasis, ulcerative colitis
PPARγ AgonismModulates gene expression for metabolismMetabolic syndrome, diabetes management
Anti-inflammatory EffectsReduces cytokine release from immune cellsChronic inflammatory diseases

Propiedades

IUPAC Name

sodium;2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FO6.Na/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23;/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDIMGQSBSDJNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32FNaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152608-41-8
Record name Etalocib sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152608418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETALOCIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993NUX18GO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid methyl ester (21.5 g, 38.5 mmoles) was hydrolyzed as described above for the preparation of Example 7. The acid was converted to the sodium salt and purified as described in Example 7 to provide 16.7 g (77%) of the desired title product as a white amorphous solid: NMR (DMSO-d6) 10.50 (bs, 1H, --OH), 7.51 (m, 3H), 7.20 (t, J=7.4 Hz, 1H), 7.13 (m, 2H), 7.00 (m, 2H), 6.95 (s, 1H), 6.67 (dd, J=8.2, 3.3 Hz, 2H), 6.62 (s, 1H), 6.26 (d, J=8.2 Hz, 1H), 4.14 (t, J=5.8 Hz, 2H), 4.02 (t, J=5.7 Hz, 2H), 2.60 (t, J=6.8 Hz, 2H), 2.47 (q, J=7.3 Hz, 2H), 2.16 (t, J=5.9 Hz, 2H), 1.45 (hextet, J=7.5 Hz, 2H), 1.07 (t, J=7.5 Hz, 3H), 0.81 (t, J=7.4 Hz, 3H); MS-FAB m/e 568 (38, p+1), 567 (100, p), 544 (86), 527 (77), 295 (65), 253 (45); IR (KBr, cm-1) 3407 (b), 2962, 1603, 1502, 1446, 1395, 1239, 1112. Analysis for C33H32O6FNa: Calc: C, 69.95; H, 5.69; F, 3.35; Found: C, 69.97; H, 5.99; F, 3.52.
Name
2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid methyl ester
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etalocib
Reactant of Route 2
Etalocib
Reactant of Route 3
Reactant of Route 3
Etalocib
Reactant of Route 4
Etalocib
Reactant of Route 5
Etalocib
Reactant of Route 6
Etalocib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.